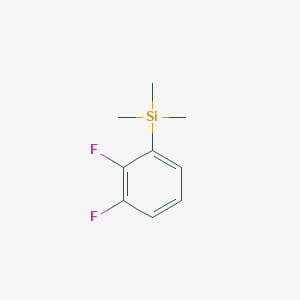
1,2-二氟-3-三甲基甲硅烷基苯
概述
描述
1,2-Difluoro-3-trimethylsilylbenzene: is an organosilicon compound with the molecular formula C₉H₁₂F₂Si . It is characterized by the presence of two fluorine atoms and a trimethylsilyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
科学研究应用
1,2-Difluoro-3-trimethylsilylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with unique properties.
Pharmaceutical Research: It is explored for its potential in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Catalysis: The compound can be used as a ligand or a precursor in catalytic reactions.
安全和危害
未来方向
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Difluoro-3-trimethylsilylbenzene can be synthesized through the reaction of 1,2-difluorobenzene with trimethylsilyl chloride in the presence of a strong base such as butyllithium . The reaction is typically carried out in a dry solvent like tetrahydrofuran at low temperatures (around -78°C) to ensure the stability of the intermediates .
Industrial Production Methods: While specific industrial production methods for 1,2-difluoro-3-trimethylsilylbenzene are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of reagents to achieve high yields and consistent product quality.
化学反应分析
Types of Reactions: 1,2-Difluoro-3-trimethylsilylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Such as or for substitution reactions.
Oxidizing Agents: Such as for oxidation reactions.
Reducing Agents: Such as for reduction reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
作用机制
The mechanism by which 1,2-difluoro-3-trimethylsilylbenzene exerts its effects involves its interaction with various molecular targets. The presence of fluorine atoms and the trimethylsilyl group can influence the compound’s reactivity and binding affinity to different substrates. The exact pathways and molecular targets depend on the specific application and reaction conditions.
相似化合物的比较
1,2-Difluorobenzene: Lacks the trimethylsilyl group, making it less bulky and potentially less reactive in certain reactions.
3-Trimethylsilylbenzene: Lacks the fluorine atoms, which can significantly alter its chemical properties and reactivity.
1,2-Difluoro-4-trimethylsilylbenzene: Similar structure but with the trimethylsilyl group in a different position, which can affect its reactivity and applications.
Uniqueness: 1,2-Difluoro-3-trimethylsilylbenzene is unique due to the specific positioning of the fluorine atoms and the trimethylsilyl group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
属性
IUPAC Name |
(2,3-difluorophenyl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2Si/c1-12(2,3)8-6-4-5-7(10)9(8)11/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRXYQBIDGSYLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
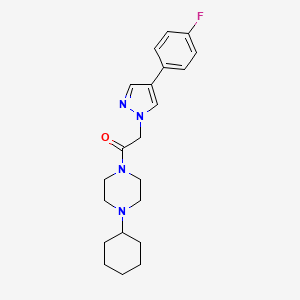
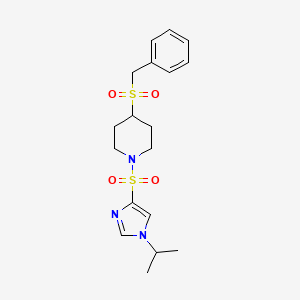
![[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl chloride](/img/structure/B2537994.png)

![3-methyl-6-phenyl-N-(1,3,4-thiadiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2537999.png)
![4-(2-Methoxypyridin-3-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B2538000.png)
![N-(3,5-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2538004.png)


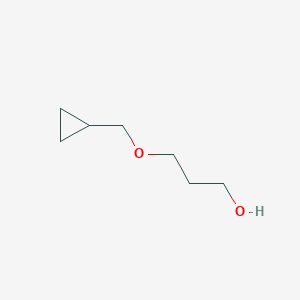
![Methyl (2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate](/img/structure/B2538010.png)
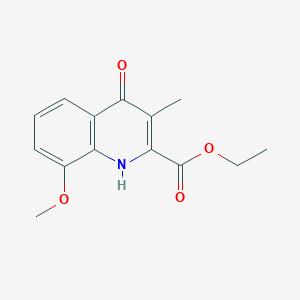

![5-[(E)-2-[1-[(4-Methoxyphenyl)methyl]triazol-4-yl]ethenyl]pyrazine-2-carbonitrile](/img/structure/B2538014.png)
